2'-O-Methyluridine
Overview
Description
2’-O-Methyl Uridine is a modified nucleoside that consists of uridine bearing a single methyl substituent located at the O-2’ position on the ribose ring . This modification is found in various types of RNA, including ribosomal RNA, small nuclear RNA, small nucleolar RNA, and transfer RNA across Archaea, Bacteria, and Eukaryota . The methylation at the O-2’ position enhances the stability and resistance of RNA to enzymatic degradation, making it a crucial component in RNA biology and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl Uridine typically involves the methylation of uridine at the O-2’ position. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to achieve the desired methylation .
Industrial Production Methods: Industrial production of 2’-O-Methyl Uridine often employs enzymatic methods due to their specificity and efficiency. A novel enzyme, 2’-O-Methyl Uridine hydrolase, has been identified and can be engineered to produce 2’-O-Methyl Uridine enzymatically . This method is advantageous as it can be scaled up for large-scale production and offers a more environmentally friendly alternative to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methyl Uridine undergoes various chemical reactions, including:
Oxidation: The methyl group at the O-2’ position can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various methylated and demethylated derivatives of uridine, which can have different biological activities and applications .
Scientific Research Applications
2’-O-Methyl Uridine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of nucleic acid-based drugs.
Biology: The compound is incorporated into RNA molecules to study RNA structure, stability, and interactions.
Medicine: 2’-O-Methyl Uridine-modified RNAs are used in RNA interference and gene expression regulation strategies.
Mechanism of Action
The mechanism of action of 2’-O-Methyl Uridine involves its incorporation into RNA molecules, where it influences RNA folding, stability, and interactions with other biomolecules . The methylation at the O-2’ position enhances the resistance of RNA to nucleases, thereby increasing its stability . Additionally, 2’-O-Methyl Uridine can modulate RNA-protein interactions and affect the translation and stability of messenger RNA .
Comparison with Similar Compounds
2’-O-Methylcytidine: Similar to 2’-O-Methyl Uridine but with a cytidine base instead of uridine.
2’-O-Methylguanosine: Contains a guanosine base with a methyl group at the O-2’ position.
2’-O-Methyladenosine: Features an adenosine base with O-2’ methylation.
Uniqueness: 2’-O-Methyl Uridine is unique due to its specific methylation at the O-2’ position, which significantly enhances RNA stability and resistance to enzymatic degradation . This makes it particularly valuable in therapeutic applications where RNA stability is crucial .
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUXMRMBWZCMEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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